molecular formula C20H20ClN3O2S B2383877 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate CAS No. 953168-66-6

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate

Cat. No.: B2383877
CAS No.: 953168-66-6
M. Wt: 401.91
InChI Key: UYZOVRLEKXIDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs, and new benzothiazole derivatives were found to have better inhibition potency against M. tuberculosis .

Cellular Effects

The cellular effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate are currently unknown. Benzothiazole derivatives have been shown to have significant effects on various types of cells. For example, some benzothiazole derivatives have demonstrated moderate to high activity against human cancer cell lines .

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate the anti-inflammatory effects of these compounds .

Temporal Effects in Laboratory Settings

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Benzothiazole derivatives have been shown to have potent effects in animal models .

Metabolic Pathways

Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Transport and Distribution

Benzothiazole derivatives have been found to have significant effects on various types of cells .

Subcellular Localization

Benzothiazole derivatives have been found to have significant effects on various types of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate typically involves the following steps :

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Piperazine Moiety: The ethylpiperazine group is introduced by reacting the benzothiazole intermediate with 1-(2-chloroethyl)piperazine hydrochloride.

    Esterification: The final step involves the esterification of the benzothiazole derivative with 4-chlorobenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate
  • 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate
  • 2-(4-Morpholin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate

Uniqueness

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate is unique due to the presence of the ethylpiperazine moiety, which enhances its biological activity and selectivity compared to other similar compounds. This structural feature contributes to its potent anti-inflammatory and antibacterial properties .

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-2-23-9-11-24(12-10-23)20-22-17-8-7-16(13-18(17)27-20)26-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZOVRLEKXIDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.